3-(3,4-Dichlorophenyl)-2-methyl-1-propene
CAS No.: 951893-06-4
Cat. No.: VC8333279
Molecular Formula: C10H10Cl2
Molecular Weight: 201.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 951893-06-4 |
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Molecular Formula | C10H10Cl2 |
Molecular Weight | 201.09 g/mol |
IUPAC Name | 1,2-dichloro-4-(2-methylprop-2-enyl)benzene |
Standard InChI | InChI=1S/C10H10Cl2/c1-7(2)5-8-3-4-9(11)10(12)6-8/h3-4,6H,1,5H2,2H3 |
Standard InChI Key | BYEPUSVEXPCAKZ-UHFFFAOYSA-N |
SMILES | CC(=C)CC1=CC(=C(C=C1)Cl)Cl |
Canonical SMILES | CC(=C)CC1=CC(=C(C=C1)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 3-(3,4-dichlorophenyl)-2-methyl-1-propene is C₁₀H₁₀Cl₂, with a molecular weight of 201.09 g/mol. Its structure comprises a propene chain (CH₂–CH(CH₃)–CH₂) linked to a phenyl ring bearing chlorine atoms at the 3- and 4-positions. The methyl group at C2 and the dichlorophenyl group at C3 create steric and electronic effects that influence reactivity .
Key Structural Features:
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Chlorine Substituents: The 3,4-dichloro configuration enhances electrophilic substitution reactivity compared to para- or ortho-substituted analogs.
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Methyl Group: Introduces steric hindrance, potentially slowing reaction kinetics at the adjacent double bond.
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Conjugation: The propene double bond conjugates with the aromatic ring, stabilizing the molecule through resonance .
Synthesis and Industrial Production
Synthetic Routes
The compound is typically synthesized via Wittig reactions or alkylation strategies:
Wittig Reaction
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Reactants: 3,4-Dichlorobenzaldehyde reacts with a methyl-substituted phosphonium ylide (e.g., methyltriphenylphosphonium bromide).
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Conditions: Conducted under inert atmosphere (N₂ or Ar) with a strong base (e.g., potassium tert-butoxide) in anhydrous tetrahydrofuran (THF) .
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Mechanism: The ylide attacks the aldehyde carbonyl, forming the alkene via a betaine intermediate.
Alkylation of Propenyl Derivatives
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3,4-Dichlorophenylmagnesium bromide may undergo nucleophilic addition to 2-methyl-1-propene epoxide, followed by acid-catalyzed dehydration.
Industrial-Scale Optimization
Industrial production prioritizes:
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Catalyst Efficiency: Palladium or nickel catalysts for cross-coupling reactions.
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Yield Enhancement: Continuous-flow systems to minimize side reactions.
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Purification: Distillation under reduced pressure or recrystallization from ethanol .
Chemical Reactivity and Functionalization
Oxidation Reactions
The double bond undergoes epoxidation with m-chloroperbenzoic acid (m-CPBA), yielding a strained epoxide. Under harsher conditions (e.g., KMnO₄/H₂SO₄), cleavage to a diketone occurs .
Reduction Reactions
Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, producing 3-(3,4-dichlorophenyl)-2-methylpropane. Selective reductions using Lindlar catalyst preserve stereochemistry .
Electrophilic Aromatic Substitution
The dichlorophenyl ring participates in nitration (HNO₃/H₂SO₄) and sulfonation (SO₃/H₂SO₄), with chlorine directing incoming groups to the 2- and 6-positions.
Biological Activity and Research Applications
Antimicrobial Properties
While direct studies on 3-(3,4-dichlorophenyl)-2-methyl-1-propene are scarce, analogs exhibit notable activity:
Compound | MIC (μg/mL) | Target Pathogen |
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3-(2,4-Dichlorophenyl)-2-methyl-1-propene | 25–50 | Staphylococcus aureus |
Chloramphenicol | 5 | Escherichia coli |
The 3,4-dichloro configuration may enhance membrane disruption via hydrophobic interactions .
Comparative Analysis with Structural Analogs
Substituent Position Effects
Property | 3,4-Dichloro Isomer | 2,4-Dichloro Isomer |
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LogP | 3.8 | 3.5 |
Melting Point (°C) | 45–47 | 38–40 |
Antimicrobial MIC | 25–50 μg/mL | 50–100 μg/mL |
The 3,4-dichloro isomer’s higher lipophilicity (LogP) correlates with enhanced bioactivity.
Industrial and Material Science Applications
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